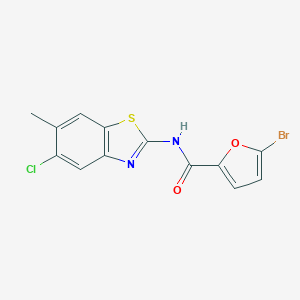
5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound belongs to the class of benzothiazole derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific proteins and enzymes in cells. For example, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide have been studied in various cell and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In inflammation models, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been reported to have anti-microbial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been used as a probe to study the structure and function of enzymes and proteins. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide. One direction is to further investigate its anti-tumor properties and its potential as a drug candidate for the treatment of cancer. Another direction is to study its effects on the immune system and its potential as an anti-inflammatory agent. Additionally, further studies are needed to understand the mechanism of action of this compound and its interactions with specific proteins and enzymes.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 5-chloro-6-methyl-1,3-benzothiazol-2-amine with 5-bromo-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anti-tumor, anti-inflammatory, and anti-microbial properties. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. In biochemistry, it has been used as a probe to study the structure and function of proteins and enzymes.
Propriétés
Formule moléculaire |
C13H8BrClN2O2S |
|---|---|
Poids moléculaire |
371.64 g/mol |
Nom IUPAC |
5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H8BrClN2O2S/c1-6-4-10-8(5-7(6)15)16-13(20-10)17-12(18)9-2-3-11(14)19-9/h2-5H,1H3,(H,16,17,18) |
Clé InChI |
BJLZAKRWTYVRKW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC=C(O3)Br |
SMILES canonique |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-1-propanol](/img/structure/B283604.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine](/img/structure/B283605.png)
![(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B283606.png)
![N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B283609.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-butylamine](/img/structure/B283610.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283612.png)
![(5Z)-1-benzyl-4-methyl-2,6-dioxo-5-[[[4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]amino]methylidene]pyridine-3-carbonitrile](/img/structure/B283613.png)
![(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283615.png)
![(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283616.png)
![(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283618.png)
![(5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283619.png)
![N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide](/img/structure/B283620.png)
![N-(1-adamantyl)-4-[[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzamide](/img/structure/B283621.png)
![4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B283624.png)